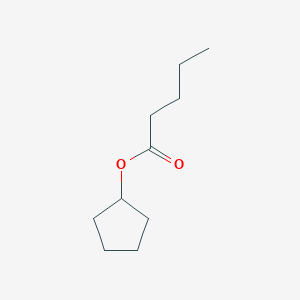
Cyclopentyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclopentanol and pentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a five-membered cyclopentane ring and a pentanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl pentanoate can be synthesized through the esterification reaction between cyclopentanol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and pentanoic acid.
Reduction: Reduction of the ester group can yield cyclopentyl pentanol.
Oxidation: Oxidation reactions can lead to the formation of cyclopentyl pentanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: Cyclopentanol and pentanoic acid.
Reduction: Cyclopentyl pentanol.
Oxidation: Cyclopentyl pentanoic acid.
Applications De Recherche Scientifique
Cyclopentyl pentanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
Cyclopentyl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentane ring structure. This ring structure can influence its physical properties, such as boiling point and solubility, making it distinct from linear or branched esters.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Propriétés
Numéro CAS |
5451-99-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
cyclopentyl pentanoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |
Clé InChI |
WODFKKJZIWGYCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


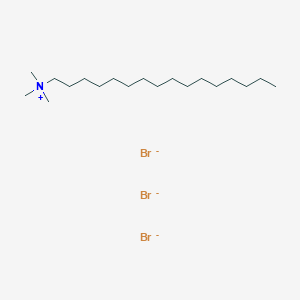
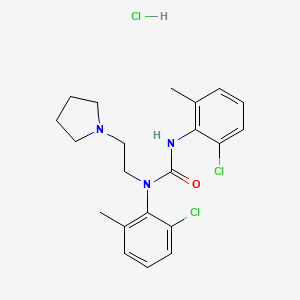
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

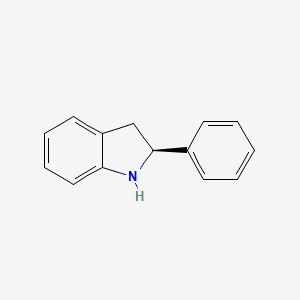

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
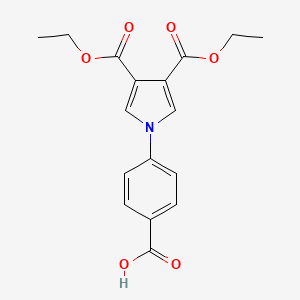
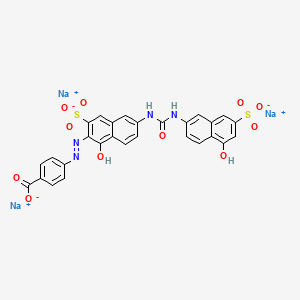

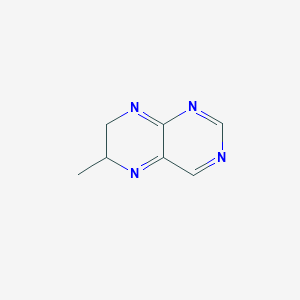
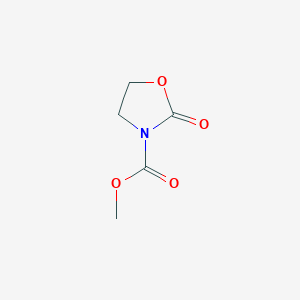
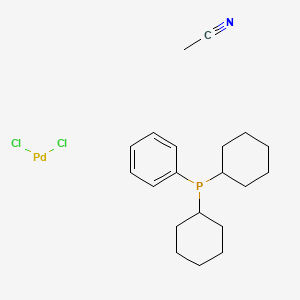
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
